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Executive Summary
Pasireotide (SOM230) is a second-generation, multi-receptor targeted somatostatin analog

developed by Novartis. It represents a significant advancement in the medical management of

neuroendocrine disorders, particularly Cushing's disease and acromegaly. Unlike first-

generation somatostatin analogs (e.g., octreotide, lanreotide) that primarily target the

somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with

high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. This unique characteristic

allows it to effectively inhibit hormonal hypersecretion from pituitary adenomas that may be

resistant to other therapies. This guide provides an in-depth overview of the discovery,

preclinical development, and pivotal clinical trials that established the efficacy and safety of

pasireotide.

Preclinical Development and Mechanism of Action
The development of pasireotide was driven by the need for a somatostatin analog with a wider

receptor footprint. Pituitary adenomas responsible for Cushing's disease (corticotroph tumors)

and acromegaly (somatotroph tumors) express a variety of SSTR subtypes. Notably,

corticotroph adenomas often have high expression of SSTR5, a receptor to which first-

generation analogs bind poorly. Pasireotide was engineered as a stable cyclohexapeptide to

bind with high affinity to multiple SSTRs, thereby offering a more potent and broader

mechanism of action.
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Receptor Binding Affinity
Preclinical studies established pasireotide's distinct binding profile. Competitive binding assays

using cloned human SSTRs demonstrated its high affinity for four of the five subtypes, with the

highest affinity for SSTR5.

Table 1: Comparative Binding Affinities (IC50, nmol/L) of Somatostatin Analogs to Human

SSTR Subtypes

Compound hSSTR1 hSSTR2 hSSTR3 hSSTR5

Pasireotide 9.3 1.0 1.5 0.16

Octreotide >1000 0.9 6.3 13

Somatostatin-14 1.8 0.3 1.0 0.6

Data compiled from multiple preclinical studies. Absolute values may vary between assays, but

relative affinities are consistent.
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Caption: Pasireotide's multi-receptor binding profile vs. octreotide.

Signaling Pathways
Pasireotide, like endogenous somatostatin, exerts its effects by binding to SSTRs, which are G-

protein coupled receptors (GPCRs). Activation of these receptors on pituitary adenoma cells

initiates downstream signaling cascades that inhibit hormone synthesis and secretion.

Inhibition of Adenylyl Cyclase: The primary mechanism involves the activation of an inhibitory

G-protein (Gi/o). This protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels suppress the

transcription of hormone-encoding genes (e.g., POMC for ACTH, and GH) and inhibit the

exocytosis of hormone-containing secretory granules.
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Modulation of Ion Channels: SSTR activation also leads to the opening of inwardly rectifying

potassium (K+) channels, causing membrane hyperpolarization. Concurrently, it inhibits

voltage-gated calcium (Ca2+) channels. The combined effect reduces intracellular Ca2+

concentration, a critical trigger for hormone secretion.
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Caption: Pasireotide's intracellular signaling cascade in pituitary cells.
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Representative Experimental Protocol: Competitive
Radioligand Binding Assay
The following protocol is a representative example of the methodology used to determine the

binding affinity of pasireotide for somatostatin receptors.

Cell Culture and Membrane Preparation:

HEK293 or CHO cells stably transfected to express a single human SSTR subtype

(hSSTR1, 2, 3, or 5) are cultured to confluence.

Cells are harvested, and crude membrane preparations are isolated by homogenization in

a hypotonic buffer followed by centrifugation. The resulting pellet, rich in cell membranes,

is resuspended and protein concentration is determined via a Bradford or BCA assay.

Binding Assay:

Membrane preparations (containing a fixed amount of total protein, e.g., 20-40 µg) are

incubated in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, pH 7.4).

A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or

¹²⁵I-Tyr³-Octreotide) is added to each reaction. The concentration is typically at or near the

Kd (dissociation constant) for the respective receptor.

Increasing concentrations of the unlabeled competitor ligand (pasireotide) are added to

the reactions, ranging from picomolar to micromolar concentrations.

Non-specific binding is determined in parallel reactions containing a high concentration

(e.g., 1 µM) of unlabeled native somatostatin-14.

Incubation and Separation:

The reaction mixture is incubated (e.g., for 60-90 minutes at 25°C) to allow binding to

reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester. This separates the membrane-bound radioligand from the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


unbound radioligand.

Filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound

radioactivity.

Data Analysis:

The radioactivity retained on each filter is quantified using a gamma counter.

A competition curve is generated by plotting the percentage of specific binding against the

logarithm of the competitor (pasireotide) concentration.

The IC50 value (the concentration of pasireotide that inhibits 50% of the specific

radioligand binding) is calculated by non-linear regression analysis.

Clinical Development in Cushing's Disease
The high expression of SSTR5 on corticotroph adenomas provided a strong rationale for

investigating pasireotide in Cushing's disease, a condition with limited medical therapies.

Phase III Study (B2305 / NCT00434148)
This was the largest randomized, double-blind, Phase III study to evaluate a medical therapy in

patients with Cushing's disease. It assessed the efficacy and safety of subcutaneous (SC)

pasireotide over 12 months in patients with persistent/recurrent disease or those who were not

surgical candidates.
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Caption: Workflow for the Phase III B2305 study in Cushing's disease.
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Table 2: Key Efficacy Outcomes of the B2305 Study

Endpoint Pasireotide 600 µg BID Pasireotide 900 µg BID

Primary Endpoint (Month 6)

Patients with mUFC ≤ ULN (no

dose increase)
15% 26%

Secondary Endpoints (Month

12)

Median % change in mUFC

from baseline
-47.9% -67.8%

Patients with mUFC ≤ ULN

(any)
25% 34%

Patients with ≥20% tumor

volume reduction
50% 89%

Mean change in systolic BP

(mmHg)
-5.8 -9.0

Mean change in diastolic BP

(mmHg)
-3.0 -5.7

mUFC: mean urinary free cortisol; ULN: upper limit of normal; BID: twice daily; BP: blood

pressure.

The study successfully met its primary endpoint, demonstrating that pasireotide significantly

reduces cortisol levels in patients with Cushing's disease. Furthermore, a substantial proportion

of patients experienced a reduction in the volume of their pituitary adenoma.

Clinical Development in Acromegaly
Acromegaly is characterized by excess growth hormone (GH) secretion, typically from a

somatotroph pituitary adenoma. These tumors co-express SSTR2 and SSTR5, providing a

strong rationale for the use of pasireotide, particularly in patients inadequately controlled by

first-generation, SSTR2-preferential analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase III Study in Medically Naïve Patients
A 12-month, randomized, double-blind study compared the efficacy of pasireotide long-acting

release (LAR) with octreotide LAR in patients with active acromegaly who had not previously

received medical therapy.

Table 3: Efficacy Outcomes in Medically Naïve Acromegaly Patients (Month 12)

Endpoint Pasireotide LAR 40mg Octreotide LAR 20mg

Primary Endpoint

Patients with Biochemical

Control (GH <2.5 µg/L and

normal IGF-1)

31.3% 19.2% (p=0.007)

Secondary Endpoints

Patients with normal IGF-1

levels
38.6% 23.6%

Patients with GH <2.5 µg/L 48.3% 51.6%

Patients with ≥20% tumor

volume reduction
74.7% 71.6%

IGF-1: Insulin-like growth factor 1.

Pasireotide LAR demonstrated statistically superior efficacy in achieving full biochemical

control compared to the standard of care, octreotide LAR.

Phase III PAOLA Study (NCT01137682)
The PAOLA study was a landmark trial that evaluated pasireotide LAR in patients with

acromegaly who were inadequately controlled despite receiving maximal doses of first-

generation somatostatin analogs (octreotide LAR or lanreotide Autogel).

Study Design: This was a randomized, multicenter trial. Patients were assigned to one of

three arms: pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continuation of their prior

therapy (active control) for 24 weeks.
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Primary Endpoint: The proportion of patients achieving biochemical control, defined as a

mean GH concentration <2.5 µg/L and a normalized IGF-1 level.

Table 4: Key Efficacy Outcomes of the PAOLA Study (24 Weeks)

Endpoint
Pasireotide LAR

40mg (n=65)
Pasireotide LAR

60mg (n=65)
Active Control

(n=68)

Primary Endpoint

Patients with

Biochemical Control

15% (p=0.0006 vs

control)

20% (p<0.0001 vs

control)
0%

Secondary Endpoints

Patients with normal

IGF-1 levels
25% 26% 0%

Patients with GH <2.5

µg/L
35% 43% 13%

| Patients with ≥25% tumor volume reduction | 18% | 11% | 1.5% |

The PAOLA study demonstrated that switching to pasireotide LAR provides significant

biochemical and tumor volume control for patients who are not responsive to first-generation

therapies. This established pasireotide as a crucial second-line treatment option in acromegaly.

Safety and Tolerability Profile
The safety profile of pasireotide is generally similar to that of other somatostatin analogs, with

the most common adverse events being gastrointestinal in nature (diarrhea, nausea,

abdominal pain) and cholelithiasis. However, a key difference is the higher incidence and

degree of hyperglycemia.

Mechanism of Hyperglycemia: This side effect is a direct consequence of pasireotide's

potent binding to SSTR5. SSTR5 is highly expressed on pancreatic beta cells and its

activation strongly inhibits insulin secretion. Concurrently, pasireotide has a less potent effect

on SSTR2, which is more prevalent on pancreatic alpha cells that secrete glucagon. The
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resulting imbalance—potent inhibition of insulin with weaker inhibition of glucagon—leads to

an increased risk of hyperglycemia.

Management: In clinical trials, hyperglycemia-related adverse events were common but were

generally manageable with lifestyle modifications and standard anti-diabetic medications.

Careful monitoring of blood glucose is mandatory when initiating pasireotide therapy.

Table 5: Common Adverse Events (AEs) with Pasireotide

Adverse Event Incidence Range

Hyperglycemia 40-75%

Diarrhea 35-60%

Cholelithiasis (Gallstones) 20-45%

Nausea 20-40%

Headache 10-25%

Abdominal Pain 10-25%

Incidence ranges compiled from major Phase III trials in Cushing's disease and acromegaly.

Conclusion
The development of pasireotide marks a pivotal achievement in the targeted medical therapy of

pituitary neuroendocrine tumors. Its design, based on a deep understanding of somatostatin

receptor pathophysiology, has led to a novel agent with a broad binding profile and high affinity

for SSTR5. This translates directly to superior clinical efficacy in Cushing's disease and in a

significant subset of acromegaly patients who are resistant to first-generation analogs. While

the associated risk of hyperglycemia requires proactive management, pasireotide has

fundamentally expanded the therapeutic armamentarium for these challenging conditions,

offering biochemical control and tumor reduction to patients with previously unmet medical

needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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